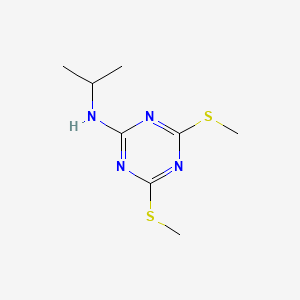![molecular formula C20H17N7O4 B14371993 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-89-9](/img/structure/B14371993.png)
2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound that features a quinoline moiety and a diazenyl group
Preparation Methods
The synthesis of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves multiple steps. One common method includes the diazotization of 8-(diethylamino)quinoline followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against non-small cell lung cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain signaling pathways, such as the PI3K/AKT/mTOR pathway, which plays a role in cell proliferation and apoptosis . The compound’s diazenyl group is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and diazenyl-substituted compounds. For example:
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: This compound also features a quinoline moiety and has shown anticancer activity.
2-(8-quinolylazo)-4,5-diphenylimidazole:
The uniqueness of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties.
Properties
CAS No. |
89903-89-9 |
|---|---|
Molecular Formula |
C20H17N7O4 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[[8-(diethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C20H17N7O4/c1-3-25(4-2)17-8-7-16(15-6-5-9-22-20(15)17)23-24-19-13(12-21)10-14(26(28)29)11-18(19)27(30)31/h5-11H,3-4H2,1-2H3 |
InChI Key |
FNPLLNFKODSUJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


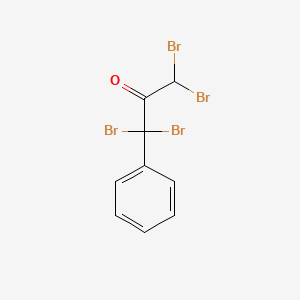
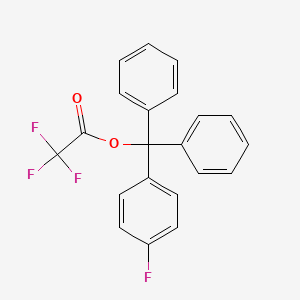
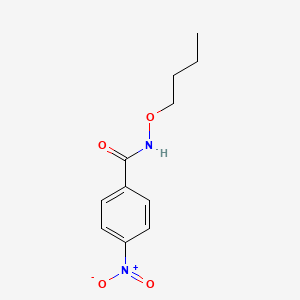
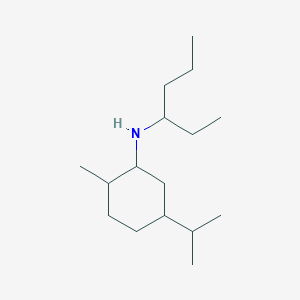
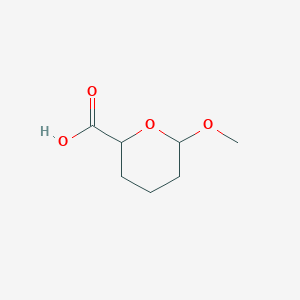
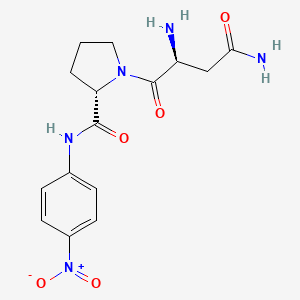
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
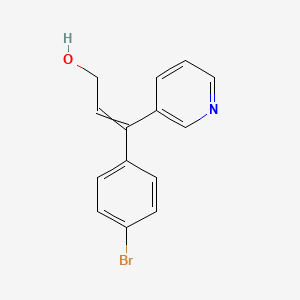
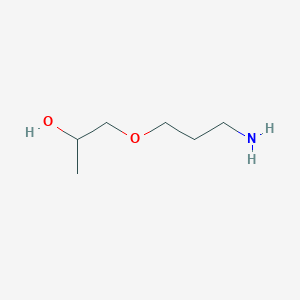
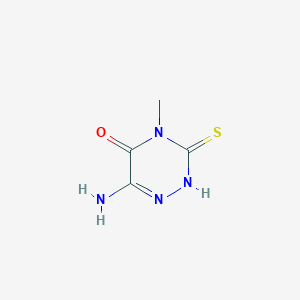
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
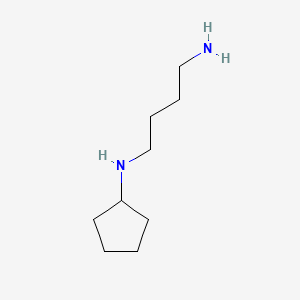
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
